1-Phenylethanol
Overview
Description
1-Phenylethanol is an organic compound with the chemical formula C₆H₅CH(OH)CH₃. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is a colorless liquid with a mild gardenia-hyacinth scent and is commonly found in nature as a glycoside in tea flowers, cranberries, grapes, and other plants .
Mechanism of Action
Target of Action
1-Phenylethanol primarily targets the R-specific alcohol dehydrogenase in Lactobacillus brevis . This enzyme plays a crucial role in the metabolism of alcohol in these organisms.
Mode of Action
It is known that this compound interacts with the r-specific alcohol dehydrogenase, potentially influencing the metabolic processes within the organism .
Biochemical Pathways
This compound is involved in the biochemical formation pathway of aroma compounds in various plants, including tea (Camellia sinensis) flowers . It is synthesized from acetophenone, a process that involves the reduction of acetophenone by sodium borohydride .
Pharmacokinetics
It is known that this compound is a small molecule, which suggests that it may be readily absorbed and distributed within the body .
Result of Action
It is known to have a role as a mouse metabolite . This suggests that it may be involved in various metabolic processes within the organism.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it has been found that the compound’s action can be affected when released into coastal environments, potentially posing ecological risks . Furthermore, its presence in various natural products such as tea flowers, cranberries, grapes, chives, cheeses, cognac, rum, white wine, cocoa, black tea, filbert, cloudberries, beans, mushrooms, and endives suggests that it may interact with other compounds within these environments .
Biochemical Analysis
Biochemical Properties
1-Phenylethanol is produced by the biotransformation of acetophenone using microorganisms . These enzymes are responsible for the conversion of acetophenone to this compound .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethanol can be synthesized through several methods:
Reduction of Acetophenone: This is the most common method, where acetophenone is reduced using sodium borohydride or other reducing agents.
Grignard Reaction: Benzaldehyde reacts with methylmagnesium chloride to produce this compound.
Asymmetric Hydrogenation: Using Noyori catalysts, acetophenone can be hydrogenated to produce this compound with high enantiomeric excess.
Industrial Production Methods:
Chemical Reactions Analysis
1-Phenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to acetophenone using oxidizing agents like manganese dioxide.
Reduction: It can be reduced to ethylbenzene using strong reducing agents.
Substitution: It can participate in substitution reactions, such as the Friedel-Crafts reaction, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aluminum trichloride, ethylene oxide.
Major Products:
Oxidation: Acetophenone.
Reduction: Ethylbenzene.
Substitution: Various benzyl derivatives.
Scientific Research Applications
1-Phenylethanol has diverse applications in scientific research:
Comparison with Similar Compounds
1-Phenylethanol can be compared with other similar compounds, such as:
2-Phenylethanol: An achiral isomer of this compound with similar chemical properties but different biological activities.
Phenethyl Alcohol: Another aromatic alcohol with a similar structure but different applications and reactivity.
Uniqueness: this compound is unique due to its chiral nature, making it valuable in asymmetric synthesis and enantioselective reactions. Its presence in natural products and its role in various industrial processes further highlight its significance .
Properties
IUPAC Name |
1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1020859 | |
Record name | alpha-Methylbenzyl alcohol | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-methylbenzyl alcohol appears as a colorless liquid. Insoluble in water and less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a mild floral odor; [HSDB], colourless to pale yellow liquid or white solid with a mild floral odour | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | Benzenemethanol, .alpha.-methyl- | |
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Record name | alpha-Methylbenzyl alcohol | |
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Record name | 1-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | alpha-Methylbenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
399 °F at 745 mmHg (NTP, 1992), 204 °C, 204.00 to 205.00 °C. @ 745.00 mm Hg | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | 1-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
185 °F (NTP, 1992), 93 °C, 200 °F (93 °C) (CLOSED CUP) | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | alpha-Methylbenzyl alcohol | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in glycerol, mineral oil, alcohol, SOL IN MOST ORGANIC SOLVENTS, A high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. In contrast to benzyl alcohol, it is miscible with white spirit., In water, 1,950 mg/l @ 25 °C, 1.95 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | 1-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |
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Record name | alpha-Methylbenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |
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Density |
1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.013 @ 25 °C, 1.009-1.014 | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | alpha-Methylbenzyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |
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Vapor Density |
4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Vapor Pressure |
0.1 mmHg at 68 °F ; 1 mmHg at 120.2 °F; 5 mmHg at 167.4 °F (NTP, 1992), 0.05 [mmHg] | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Color/Form |
COLORLESS LIQ | |
CAS No. |
98-85-1, 13323-81-4 | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Record name | 1-Phenylethanol | |
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Record name | alpha-Methylbenzyl alcohol | |
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Record name | Benzenemethanol, .alpha.-methyl- | |
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Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °F (NTP, 1992), 20.7 °C, 20 °C | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ALPHA-METHYLBENZYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-phenylethanol?
A1: this compound has a molecular formula of C8H10O and a molecular weight of 122.16 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. For instance, 13C NMR studies have been conducted to understand the diastereomeric interactions between cellulose tris(4-methylbenzoate) and this compound enantiomers []. Additionally, rotational spectroscopy has provided accurate geometric information about this compound and its monohydrate [].
Q3: Does the chirality of this compound affect its interactions?
A3: Yes, this compound exists as (R)- and (S)-enantiomers, and their interactions can differ significantly. Studies using 13C NMR have shown that cellulose tris(4-methylbenzoate) exhibits different chemical shifts for the two enantiomers, indicating chiral recognition []. This chiral recognition is further corroborated by research demonstrating distinct binding energies for diastereoisomeric complexes of (R)-1-phenylethanol with (R)- and (S)-butan-2-ol [].
Q4: What are the common applications of this compound in organic synthesis?
A4: this compound serves as a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its enantiomers are key intermediates in producing pharmaceuticals [], making their stereoselective synthesis highly relevant. For instance, (R)-1-phenylethanol is a precursor for anti-Alzheimer drugs [].
Q5: Can this compound be produced through biocatalytic processes?
A5: Yes, several studies have explored the biocatalytic production of enantiomerically pure this compound. One approach involves the asymmetric bioreduction of acetophenone using whole cells of microorganisms like Pichia capsulata [], Ispir bean (Phaseolus vulgaris) [], and Daucus carota (carrot) [, ]. These methods utilize enzymes like alcohol dehydrogenase (ADH) and often employ glucose as a co-substrate for cofactor regeneration.
Q6: What factors influence the efficiency of biocatalytic this compound production?
A6: Several parameters can impact the yield and enantiomeric excess of this compound during biocatalytic production. Studies have investigated the optimization of factors such as reaction time, substrate concentration, co-substrate concentration, biocatalyst concentration, temperature, pH, and stirring rate [, , , ].
Q7: Can this compound be produced through chemical synthesis?
A7: Yes, this compound can be synthesized chemically. For example, the dehydration of this compound to styrene, a valuable industrial chemical, has been investigated using various acidic resin catalysts [].
Q8: Can microorganisms degrade this compound?
A8: Yes, certain bacteria can degrade this compound. For example, Pseudomonas fluorescens EB has been shown to possess plasmid-encoded genes for the catabolism of both ethylbenzene and this compound []. This degradation pathway involves the formation of various intermediates, including 2-phenylethanol, phenylacetate, and catechol [].
Q9: How is ethylbenzene metabolized in bacteria like Azoarcus sp. strain EB1?
A9: Research indicates that the anaerobic mineralization of ethylbenzene in Azoarcus sp. strain EB1 initiates with its dehydrogenation to this compound []. This enzymatic conversion, catalyzed by ethylbenzene dehydrogenase, is stereospecific, producing only the (S)-(-)-1-phenylethanol enantiomer. Further degradation proceeds through acetophenone and ultimately leads to benzoate formation.
Q10: Can this compound be separated from mixtures using supramolecular chemistry?
A10: Yes, β-cyclodextrin (β-CD) has shown promise in separating acetophenone from this compound, a common by-product in oil refineries. This separation relies on the preferential noncovalent interactions of β-CD with acetophenone []. By exploiting this difference in binding affinities, researchers have achieved high separation factors, demonstrating the potential of β-CD in purifying acetophenone from industrial mixtures.
Q11: Have computational methods been employed to study this compound?
A11: Yes, computational chemistry has played a significant role in understanding this compound and its interactions. Density Functional Theory (DFT) simulations have been instrumental in investigating the binding energy of hydrogen-bonded complexes of this compound []. These calculations provide insights into the stability of different diastereomeric complexes, contributing to our understanding of chiral recognition at the molecular level.
Q12: Can DFT be used to investigate reaction mechanisms involving this compound?
A12: Absolutely. DFT calculations have been employed to explore the mechanism and stereoselectivity of chiral iron porphyrin-catalyzed asymmetric hydroxylation of ethylbenzene, where this compound is a product []. These studies provide valuable insights into the factors governing enantioselectivity, such as π-π stacking interactions between the substrate and the catalyst.
Q13: Can computational methods predict the enantioselectivity of enzymatic reactions involving this compound?
A13: Yes, DFT has been used to study the enantioselectivity of lipase B from Candida antarctica in the transesterification reaction of (R,S)-1-phenylethanol []. These studies help to elucidate the molecular basis of enzyme selectivity and provide a theoretical foundation for designing more efficient biocatalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.